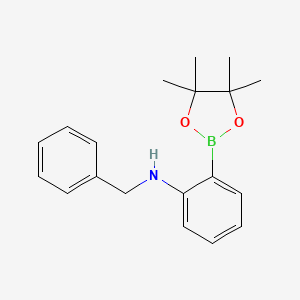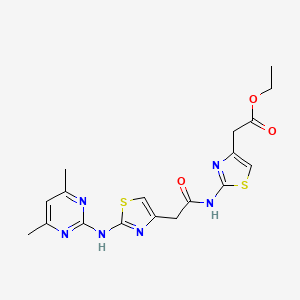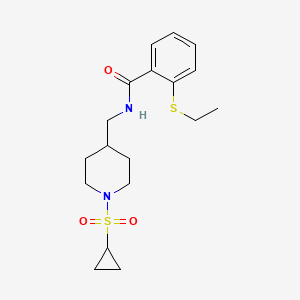![molecular formula C6H13N3O4S B2802820 2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine CAS No. 1909336-16-8](/img/structure/B2802820.png)
2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine is a polyamine compound with four nitrogen atoms and four ethylene groups. It is commonly used as a chelating agent due to its ability to bind to metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine typically involves the reaction of organotin dichlorides with the dipeptide diglycine. The reaction is rapid and produces high yields of high polymers . The reaction conditions often include the use of aqueous solutions and coordination metal ions .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a chelating agent.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions include modified polyamine compounds with enhanced chelating properties. These products are used in various scientific and industrial applications.
Scientific Research Applications
2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to bind metal ions and facilitate various reactions. In biology and medicine, it is studied for its potential anticancer properties and its ability to inhibit the growth of unwanted pathogens . In industry, it is used in the production of high polymers and coordination polymers .
Mechanism of Action
The mechanism of action of 2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine involves its ability to bind to metal ions through its nitrogen and ethylene groups. This binding process interferes with the metal ions’ normal functions, leading to various effects such as inhibition of pathogen growth and enhancement of polymer properties.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-[2-(2-Sulfanylacetamido)acetamido]acetic acid amine include other polyamines such as triethylenetetramine and diglycine . These compounds share similar structures and chelating properties.
Uniqueness: What sets this compound apart is its specific combination of nitrogen and ethylene groups, which provide unique binding properties and enhance its effectiveness as a chelating agent.
Properties
IUPAC Name |
azane;2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4S.H3N/c9-4(8-2-6(11)12)1-7-5(10)3-13;/h13H,1-3H2,(H,7,10)(H,8,9)(H,11,12);1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDSSWJADOHIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CS.N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2802739.png)
![2-Chloro-N-[4-oxo-2-(trifluoromethyl)chromen-6-yl]acetamide](/img/structure/B2802740.png)

![3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2802744.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2802747.png)


![5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2802754.png)
![5-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2802758.png)
![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2802759.png)
![Methyl 2-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2802760.png)
